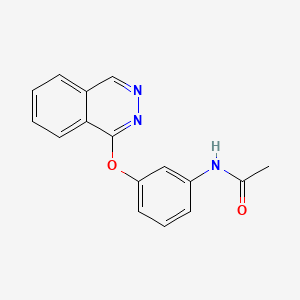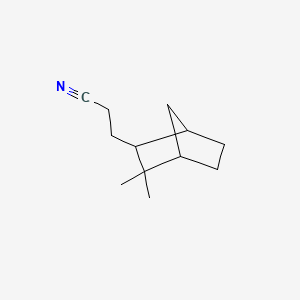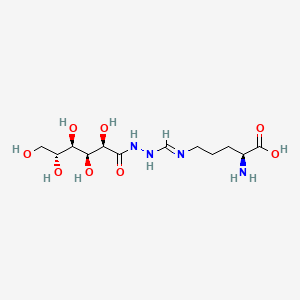
N5-((D-Gluconoylamino)iminomethyl)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-((D-Gluconoylamino)iminomethyl)-L-ornithine is a compound that combines the properties of D-gluconic acid and L-ornithine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-((D-Gluconoylamino)iminomethyl)-L-ornithine typically involves the reaction of D-gluconic acid with L-ornithine under specific conditions. One common method includes the use of D-glucono-1,5-lactone, which reacts with L-ornithine in the presence of a suitable catalyst to form the desired compound . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where genetically modified strains are used to produce D-gluconic acid, which is then reacted with L-ornithine . This method is advantageous due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N5-((D-Gluconoylamino)iminomethyl)-L-ornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different gluconic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N5-((D-Gluconoylamino)iminomethyl)-L-ornithine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N5-((D-Gluconoylamino)iminomethyl)-L-ornithine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, thereby affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-acetyl gluconolactam
- LOGNAc (lactone oxime)
- PUGNAc (phenyl carbamate)
Uniqueness
N5-((D-Gluconoylamino)iminomethyl)-L-ornithine is unique due to its specific combination of D-gluconic acid and L-ornithine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
94158-49-3 |
|---|---|
Molecular Formula |
C12H24N4O8 |
Molecular Weight |
352.34 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[2-[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]hydrazinyl]methylideneamino]pentanoic acid |
InChI |
InChI=1S/C12H24N4O8/c13-6(12(23)24)2-1-3-14-5-15-16-11(22)10(21)9(20)8(19)7(18)4-17/h5-10,17-21H,1-4,13H2,(H,14,15)(H,16,22)(H,23,24)/t6-,7+,8+,9-,10+/m0/s1 |
InChI Key |
RCKGJGAHKOJABY-LOLPMWEVSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=CNNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=CNNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)

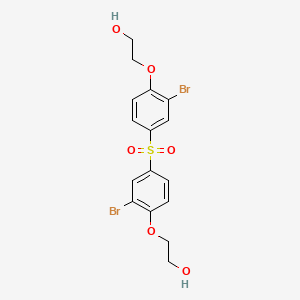
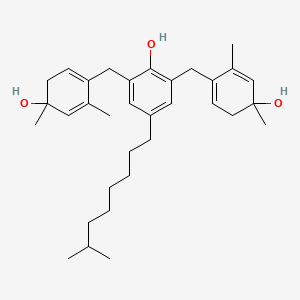
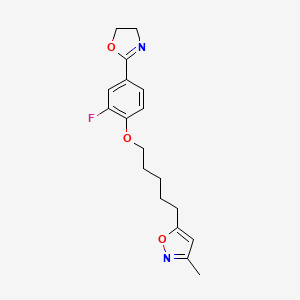
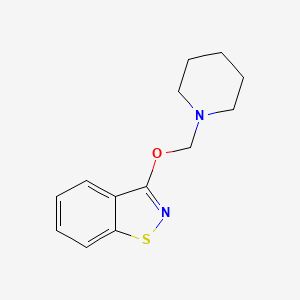

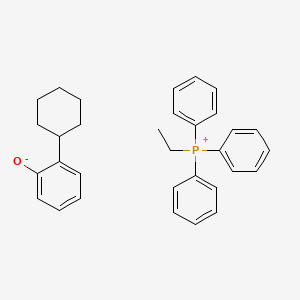
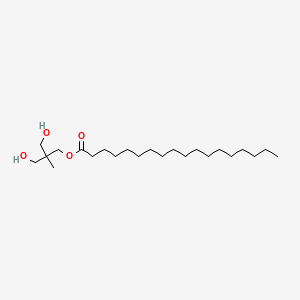

![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
